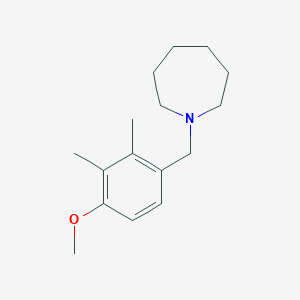
1-(4-methoxy-2,3-dimethylbenzyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxy-2,3-dimethylbenzyl)azepane, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in several biological processes, including cell proliferation, differentiation, and apoptosis.
作用機序
1-(4-methoxy-2,3-dimethylbenzyl)azepane inhibits 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ activity by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to downstream effects on several signaling pathways. The inhibition of 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ activity has been shown to have a neuroprotective effect by reducing the accumulation of β-amyloid plaques in the brain, a hallmark of Alzheimer's disease. Additionally, the inhibition of 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ activity has been shown to have mood-stabilizing effects by regulating the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-(4-methoxy-2,3-dimethylbenzyl)azepane has several biochemical and physiological effects, including the inhibition of 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ activity, the reduction of β-amyloid plaque accumulation in the brain, the regulation of neurotransmitter levels in the brain, and the inhibition of cancer cell growth and induction of apoptosis.
実験室実験の利点と制限
One advantage of using 1-(4-methoxy-2,3-dimethylbenzyl)azepane in lab experiments is its high potency as a 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ inhibitor, making it a valuable tool for studying the role of 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ in various biological processes. Additionally, the compound's high yield in the synthesis method makes it a cost-effective and efficient tool for researchers. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
The potential therapeutic applications of 1-(4-methoxy-2,3-dimethylbenzyl)azepane are vast, and future research should focus on exploring its potential in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. Additionally, future research should focus on developing more selective 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ inhibitors to minimize potential toxicity and improve therapeutic efficacy. Finally, the compound's potential as a tool for studying the role of 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ in various biological processes should be further explored.
合成法
The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)azepane involves the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with 1-azepanamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography. The yield of the synthesis method is high, making it a cost-effective and efficient method for producing this compound.
科学的研究の応用
1-(4-methoxy-2,3-dimethylbenzyl)azepane has been extensively studied for its potential therapeutic applications in several diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound's ability to inhibit 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ activity has been shown to have a neuroprotective effect, making it a potential treatment for Alzheimer's disease. Additionally, the compound has been shown to have mood-stabilizing effects, making it a potential treatment for bipolar disorder. In cancer research, the compound has been shown to inhibit cancer cell growth and induce apoptosis, making it a potential anticancer agent.
特性
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13-14(2)16(18-3)9-8-15(13)12-17-10-6-4-5-7-11-17/h8-9H,4-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJDYIVGHNOQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2,3-dimethylbenzyl)azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

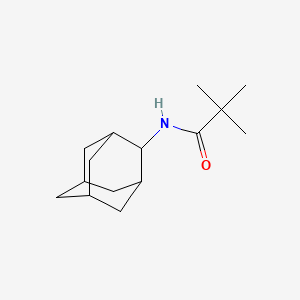
![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5685665.png)
![7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5685677.png)
![N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5685680.png)
![2-{[1-(2-chlorophenyl)-3-cyclopentyl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5685699.png)
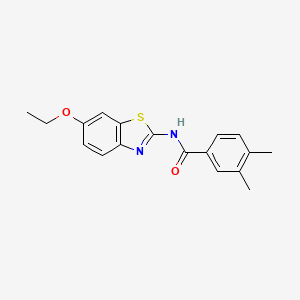
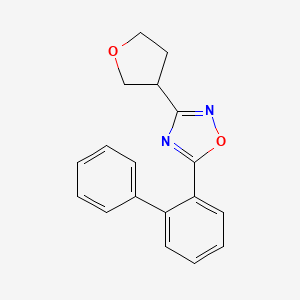
![5-chloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5685725.png)
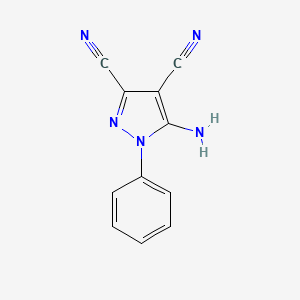
![(1R*,3S*)-3-ethoxy-7-[(2-methoxyphenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5685744.png)
![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide](/img/structure/B5685752.png)
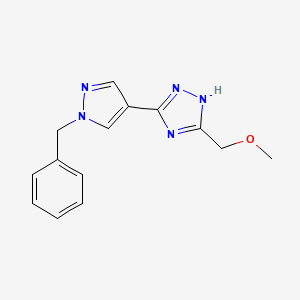
![2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685763.png)
![1-{5-[(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B5685764.png)